

Application Note: Quantification of Desethylatrazine in Water Samples Using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: Desethylatrazine-d7

Cat. No.: B15561836

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Introduction

Desethylatrazine (DEA) is a principal degradation product of the widely used herbicide atrazine. Due to its persistence and potential for groundwater contamination, accurate and sensitive quantification of DEA in water samples is crucial for environmental monitoring and human health risk assessment. Isotope dilution mass spectrometry (ID-MS) is a highly specific and accurate analytical technique for the quantification of trace-level contaminants. This method involves the addition of a known amount of an isotopically labeled internal standard to the sample, which corrects for analyte losses during sample preparation and instrumental analysis, thereby providing highly reliable data. This application note provides a detailed protocol for the quantification of desethylatrazine in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Data Presentation

The following table summarizes typical quantitative data and performance metrics for the analysis of desethylatrazine in water using isotope dilution LC-MS/MS.

Parameter	Value	Reference
Limit of Detection (LOD)	0.02 µg/L	[1]
Limit of Quantitation (LOQ)	0.05 - 0.5 µg/L	[2]
Accuracy (Bias)	+6.4%	[1]
Precision (RSD)	< 5%	[3]
Mean Recovery	80 - 120%	[4]

Experimental Protocols

Materials and Reagents

- Standards: Desethylatrazine (DEA) certified standard, **Desethylatrazine-d7** (DEA-d7) or Atrazine-d5 isotopic standard.
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Formic acid, ammonium acetate.
- Solid-Phase Extraction (SPE): C18 or graphitized carbon SPE cartridges.
- Sample Collection Vessels: Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps.

Sample Collection and Preservation

Collect water samples in amber glass bottles to prevent photodegradation. Upon collection, adjust the sample pH to between 3 and 4.[5] If the samples contain residual chlorine, a dechlorinating agent such as ammonium acetate should be added.[6][7] To prevent microbial degradation, a preservative like sodium omadine can be added.[6] Store samples at 4°C and analyze as soon as possible.

Sample Preparation (Solid-Phase Extraction)

- Spiking: To a 500 mL water sample, add a known amount of the isotopically labeled internal standard (e.g., DEA-d7 or Atrazine-d5).[3]

- **Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
- **Washing:** After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
- **Drying:** Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
- **Elution:** Elute the retained analytes from the cartridge with 5 mL of methanol or ethyl acetate. [8]
- **Concentration:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

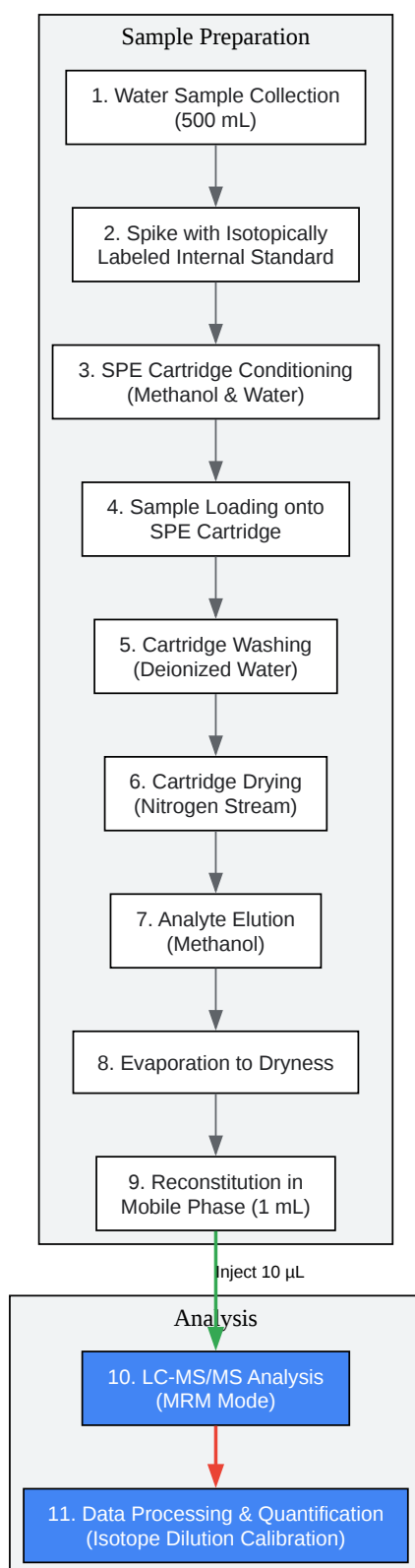
- **Instrumentation:** A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- **Chromatographic Column:** A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm). [6]
- **Mobile Phase:**
 - A: 5 mM Ammonium Acetate in water with 0.1% formic acid.
 - B: Methanol with 0.1% formic acid.
- **Gradient Elution:** A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- **Flow Rate:** 0.4 mL/min. [6]
- **Injection Volume:** 10 µL.

- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Desethylatrazine: Monitor the transition from the precursor ion to a specific product ion.
 - **Desethylatrazine-d7** (or Atrazine-d5): Monitor the corresponding transition for the internal standard.

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard against the concentration of the analyte. The concentration of desethylatrazine in the unknown samples is then determined from this calibration curve. This approach effectively compensates for variations in extraction efficiency and matrix effects.[8]

Visualizations



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Caption: Experimental workflow for desethylatrazine quantification.

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